molecular formula C14H20N2O4S B11124190 N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide

N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide

Cat. No.: B11124190
M. Wt: 312.39 g/mol
InChI Key: AANUOPMBSQXHMC-UHFFFAOYSA-N
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Description

N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a sulfonyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxyphenol with N-methyl dichloroacetamide in the presence of N,N-dimethyl formamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at a temperature of 85°C for 4 hours, resulting in the formation of the desired product with a yield of approximately 82% .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

N-methyl-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C14H20N2O4S/c1-11-9-12(21(18,19)16-7-3-4-8-16)5-6-13(11)20-10-14(17)15-2/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17)

InChI Key

AANUOPMBSQXHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC

Origin of Product

United States

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